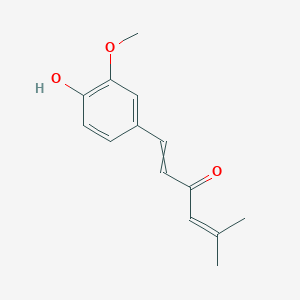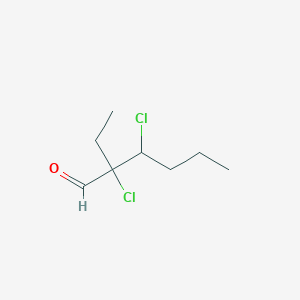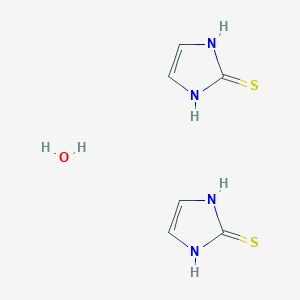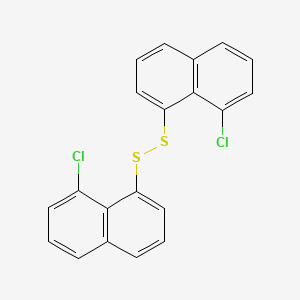
1,1'-Disulfanediylbis(8-chloronaphthalene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Disulfanediylbis(8-chloronaphthalene) is an organic compound characterized by the presence of two 8-chloronaphthalene units connected via a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Disulfanediylbis(8-chloronaphthalene) typically involves the formation of the disulfide bond between two 8-chloronaphthalene molecules. One common method is the oxidation of thiol precursors. For instance, 8-chloronaphthalene-1-thiol can be oxidized using iodine or hydrogen peroxide to form the disulfide bond .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar oxidative coupling reactions on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Disulfanediylbis(8-chloronaphthalene) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The chlorine atoms on the naphthalene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-Disulfanediylbis(8-chloronaphthalene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of disulfide bond chemistry.
Biology: Potential use in studying disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to modulate redox states.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,1’-Disulfanediylbis(8-chloronaphthalene) exerts its effects is primarily through its disulfide bond. This bond can undergo reversible cleavage and formation, making it useful in redox chemistry. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are crucial in many biological processes .
Vergleich Mit ähnlichen Verbindungen
1-Chloronaphthalene: Similar in structure but lacks the disulfide bond, making it less versatile in redox chemistry.
8-Chloronaphthalene-1-sulfonic acid: Contains a sulfonic acid group instead of a disulfide bond, leading to different chemical properties and applications.
Uniqueness: 1,1’-Disulfanediylbis(8-chloronaphthalene) is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly valuable in studies involving redox reactions and disulfide bond chemistry.
Eigenschaften
CAS-Nummer |
95337-26-1 |
|---|---|
Molekularformel |
C20H12Cl2S2 |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
1-chloro-8-[(8-chloronaphthalen-1-yl)disulfanyl]naphthalene |
InChI |
InChI=1S/C20H12Cl2S2/c21-15-9-1-5-13-7-3-11-17(19(13)15)23-24-18-12-4-8-14-6-2-10-16(22)20(14)18/h1-12H |
InChI-Schlüssel |
MFLZBKDXBZRZGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)SSC3=CC=CC4=C3C(=CC=C4)Cl)C(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)

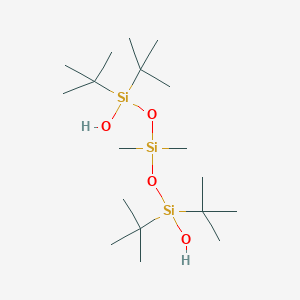
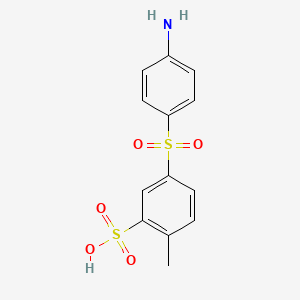
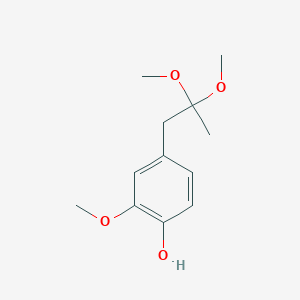
![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)

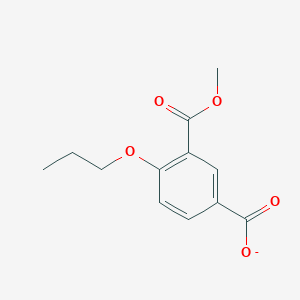
![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)
